Globalagliatin hydrochloride
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Overview
Description
Globalagliatin Hydrochloride is a glucokinase activator developed for the treatment of type 2 diabetes mellitus. Glucokinase plays a pivotal role in maintaining glucose homeostasis by acting as a “glucose sensor” in pancreatic beta cells and enhancing glucose metabolism in hepatocytes .
Preparation Methods
The preparation of Globalagliatin Hydrochloride involves synthetic routes that include the activation of glucokinase. The validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used to determine the concentration of Globalagliatin in collected plasma samples . Industrial production methods typically involve multiple ascending doses to ensure safety, tolerability, pharmacokinetics, and pharmacodynamics .
Chemical Reactions Analysis
Globalagliatin Hydrochloride undergoes various chemical reactions, including oxidation and reduction. Common reagents and conditions used in these reactions include high-fat meals, which have been shown to increase the maximum concentration and area under the plasma concentration-time curve of Globalagliatin compared to fasting conditions . Major products formed from these reactions include increased glucose sensitivity and enhanced insulin secretion .
Scientific Research Applications
Globalagliatin Hydrochloride has significant scientific research applications, particularly in the treatment of type 2 diabetes mellitus. It is being investigated for its potential to enhance insulin secretion and affect hepatic glucose metabolism . Clinical trials have shown that this compound is well tolerated and safe in healthy subjects following single-dose administration . It is also being studied for its pharmacokinetics and pharmacodynamics in patients with type 2 diabetes .
Mechanism of Action
Globalagliatin Hydrochloride acts as a glucokinase activator, increasing the glucose sensitivity of insulin secretion and effectively lowering the glucose threshold for insulin secretion . It targets pancreatic beta cells and hepatocytes, improving insulin secretion and decreasing hepatic glucose output . This dual action addresses two major defects in type 2 diabetes .
Comparison with Similar Compounds
Globalagliatin Hydrochloride is unique compared to other glucokinase activators due to its specific activation of glucokinase in both pancreatic beta cells and hepatocytes . Similar compounds include other glucokinase activators that also aim to enhance insulin secretion and glucose metabolism, but this compound’s dual action makes it particularly effective .
Properties
Molecular Formula |
C28H38ClN3O3S3 |
---|---|
Molecular Weight |
596.3 g/mol |
IUPAC Name |
(1R,2S)-2-cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C28H37N3O3S3.ClH/c32-26(30-27-29-19-25(36-27)35-17-16-31-14-4-5-15-31)28(18-24(28)20-6-2-1-3-7-20)21-8-10-22(11-9-21)37(33,34)23-12-13-23;/h8-11,19-20,23-24H,1-7,12-18H2,(H,29,30,32);1H/t24-,28-;/m0./s1 |
InChI Key |
FRUQQNDJVRDIRH-JOFLZTHPSA-N |
Isomeric SMILES |
C1CCC(CC1)[C@@H]2C[C@@]2(C3=CC=C(C=C3)S(=O)(=O)C4CC4)C(=O)NC5=NC=C(S5)SCCN6CCCC6.Cl |
Canonical SMILES |
C1CCC(CC1)C2CC2(C3=CC=C(C=C3)S(=O)(=O)C4CC4)C(=O)NC5=NC=C(S5)SCCN6CCCC6.Cl |
Origin of Product |
United States |
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